BenchChemオンラインストアへようこそ!

Hexahydrofuro[2,3-b]furan-2-one

HIV-1 protease inhibition Ki binding affinity

This (3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one is the mandatory chiral intermediate for darunavir's high-affinity bis-THF P2 ligand. Only the (3aR,6aS) stereochemistry enables the critical hydrogen-bond network with Asp29/Asp30 backbone amides in HIV-1 protease; racemic or alternative P2 ligands fail to replicate darunavir's picomolar potency (Ki 16 pM) and high genetic barrier to resistance. Procure this ≥98% pure lactone to ensure stereochemical fidelity in your darunavir synthesis, SAR studies, or CNS-targeted analog programs.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 174590-88-6
Cat. No. B3323884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrofuro[2,3-b]furan-2-one
CAS174590-88-6
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1COC2C1CC(=O)O2
InChIInChI=1S/C6H8O3/c7-5-3-4-1-2-8-6(4)9-5/h4,6H,1-3H2
InChIKeyIADWRRHAUNBWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydrofuro[2,3-b]furan-2-one (CAS 174590-88-6): A Stereochemically Defined Bis-THF Ligand for HIV Protease Inhibitor Design


Hexahydrofuro[2,3-b]furan-2-one (CAS 174590-88-6), also known as (3aR,6aS)-tetrahydrofuro[2,3-b]furan-2(6aH)-one, is a stereochemically defined bis-tetrahydrofuran (bis-THF) lactone that serves as a critical intermediate for the P2 ligand in clinically validated HIV-1 protease inhibitors, most notably darunavir (TMC-114) [1]. This compound class constitutes the core scaffold of the high-affinity bis-THF urethane ligand, which has been incorporated into multiple FDA-approved second-generation protease inhibitors and clinical candidates, including brecanavir and GS-8374 [2]. The (3aR,6aS) stereochemistry is essential for the ligand's ability to form an extensive network of backbone hydrogen bonds within the S2 subsite of HIV-1 protease, a feature that underpins the potent antiviral activity and high genetic barrier to resistance observed for inhibitors containing this moiety [3].

Why Generic Bis-THF Ligands Cannot Substitute for (3aR,6aS)-Hexahydrofuro[2,3-b]furan-2-one in Potent HIV Protease Inhibitors


Simple in-class substitution with a different stereoisomer, a racemic mixture, or an alternative heterocyclic P2 ligand is not equivalent and fails to replicate the unique antiviral profile of inhibitors derived from (3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one. The bis-THF ligand's exquisite stereochemistry—specifically the (3R,3aS,6aR) configuration in the final alcohol—is non-negotiable for establishing the characteristic network of hydrogen bonds with the backbone amides of Asp29 and Asp30 in the S2 subsite of HIV-1 protease [1]. The enantiomeric ligand, with inverted stereochemistry at all three chiral centers, yields inhibitors that are significantly less potent in antiviral assays, demonstrating a clear stereochemical requirement [2]. Furthermore, replacing the bis-THF scaffold with a non-fused tetrahydrofuran or alternative P2 ligand results in a substantial loss of binding affinity and antiviral potency against both wild-type and multi-drug-resistant HIV-1 variants [3]. The quantitative evidence provided in Section 3 establishes that the specific stereochemical and structural attributes of the (3aR,6aS)-configured bis-THF lactone are directly correlated with the exceptional potency and resistance profile of the resulting HIV-1 protease inhibitors.

Quantitative Differentiation of (3aR,6aS)-Hexahydrofuro[2,3-b]furan-2-one as a Superior P2 Ligand Precursor for HIV Protease Inhibitors


Enzyme Inhibition Potency: Bis-THF-Derived Darunavir vs. Non-Bis-THF Protease Inhibitor Amprenavir

Inhibitors derived from the (3R,3aS,6aR)-bis-THF ligand, such as darunavir, exhibit substantially higher binding affinity for wild-type HIV-1 protease compared to first-generation inhibitors that lack this ligand, such as amprenavir. This difference is quantifiable via the inhibition constant (Ki) [1].

HIV-1 protease inhibition Ki binding affinity

Antiviral Activity Against Multi-Drug-Resistant HIV-1 Variants: Darunavir vs. Lopinavir

Darunavir, incorporating the (3R,3aS,6aR)-bis-THF ligand, maintains potent antiviral activity against clinical HIV-1 isolates resistant to multiple protease inhibitors (PIs), whereas first-generation PIs like lopinavir exhibit a significant loss of potency. This differentiation is demonstrated by EC50 values against multi-PI-resistant clinical variants [1].

Antiviral activity drug resistance EC50 multi-PI-resistant HIV-1

Stereochemical Requirement: Enantiomeric vs. Natural Bis-THF Ligand in HIV-1 Protease Inhibitors

The stereochemistry of the bis-THF ligand is critical for antiviral activity. Inhibitors incorporating the enantiomeric (3S,3aR,6aS)-bis-THF ligand exhibit significantly reduced potency compared to those with the natural (3R,3aS,6aR) configuration derived from (3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one [1].

Stereochemistry enantiomer antiviral activity structure-activity relationship

Blood-Brain Barrier Permeability: Bis-THF-Derived Inhibitor vs. Darunavir

Modification of the bis-THF ligand can tune physicochemical properties such as blood-brain barrier (BBB) permeability, which is crucial for targeting CNS HIV reservoirs. A difluoro-substituted bis-THF inhibitor demonstrated a marked improvement in in vitro BBB penetration compared to darunavir [1].

Blood-brain barrier permeability CNS penetration lipophilicity P2 ligand

Synthetic Efficiency: Enantioselective Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Sugar-Derived Starting Materials

A scalable, enantioselective synthesis of the key bis-THF alcohol ligand from (3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one using a chiron approach from sugar derivatives provides the optically pure (3R,3aS,6aR) product, which is essential for subsequent coupling to yield darunavir [1]. This method contrasts with earlier syntheses that required late-stage resolution, which reduces overall yield and adds complexity.

Enantioselective synthesis chiron approach yield optically pure

Purity Specification and Quality Control for Procurement: (3aR,6aS)-Hexahydrofuro[2,3-b]furan-2-one

Commercially available (3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one is routinely supplied with a minimum purity of 98% as determined by HPLC analysis, ensuring suitability for demanding synthetic applications in medicinal chemistry and process research .

Purity quality control procurement specification

Primary Research and Industrial Applications for (3aR,6aS)-Hexahydrofuro[2,3-b]furan-2-one Based on Quantitative Differentiation


Synthesis of Darunavir and Structurally Related Second-Generation HIV-1 Protease Inhibitors

The (3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one scaffold is the direct precursor to the (3R,3aS,6aR)-bis-THF alcohol ligand that is essential for the synthesis of darunavir (TMC-114), an FDA-approved second-generation HIV-1 protease inhibitor. As detailed in Section 3, darunavir exhibits a Ki of 16 pM against wild-type HIV-1 protease and maintains potent antiviral activity (EC50 ~0.003 μM) against multi-PI-resistant clinical isolates [1]. Procurement of this intermediate is mandatory for any research program aiming to produce darunavir or conduct structure-activity relationship (SAR) studies on this clinically validated scaffold.

Discovery and Development of Next-Generation HIV Protease Inhibitors with Enhanced CNS Penetration

The bis-THF scaffold serves as a privileged platform for optimizing physicochemical properties such as blood-brain barrier permeability. As demonstrated by the difluoro-substituted analog GRL-04810, which achieved a 3.7-fold improvement in in vitro BBB permeability compared to darunavir, the core (3aR,6aS)-lactone intermediate provides a versatile starting point for synthesizing libraries of substituted bis-THF ligands [2]. This application is particularly relevant for programs targeting HIV-associated neurocognitive disorders (HAND) and CNS viral reservoirs.

Structure-Based Drug Design and X-ray Crystallography Studies of HIV-1 Protease-Ligand Interactions

The unique hydrogen-bonding network formed by the bis-THF ligand with the backbone amides of Asp29 and Asp30 in the S2 subsite is a cornerstone of the 'backbone binding' concept in HIV-1 protease inhibitor design. The (3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one intermediate is required to prepare the stereochemically pure ligand for co-crystallization studies with wild-type and drug-resistant HIV-1 protease variants. These structural studies are essential for rational design of inhibitors with improved resistance profiles [3].

Process Chemistry Research and Scale-Up of Enantioselective Bis-THF Ligand Synthesis

The chiron approach to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which utilizes sugar-derived starting materials and proceeds through the (3aR,6aS)-lactone, provides a scalable and stereocontrolled synthetic route to the key bis-THF ligand. This methodology is of significant interest for process chemistry groups aiming to develop cost-effective manufacturing routes for darunavir and related inhibitors. The ≥98% purity specification of the commercially available lactone intermediate ensures consistent starting material quality for process development studies [4].

Quote Request

Request a Quote for Hexahydrofuro[2,3-b]furan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.